molecular formula C7H13N3O2 B11729946 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B11729946
M. Wt: 171.20 g/mol
InChI Key: VXBMCMXQXKCFPY-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound built around the 1,2,4-oxadiazole heterocyclic scaffold, a framework of significant interest in modern medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This five-membered ring, containing one oxygen and two nitrogen atoms, is a key pharmacophore found in compounds with a wide spectrum of documented biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . Furthermore, this heterocycle is present in several commercially available drugs and has even been identified in natural products, underscoring its relevance in biological systems . The specific structure of this compound features an ethanamine side chain, which may contribute to its physicochemical properties and interaction with biological targets. As a research chemical, it is a valuable scaffold for developing novel therapeutic agents and probing biological mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C7H13N3O2/c1-11-5-3-6-9-7(2-4-8)12-10-6/h2-5,8H2,1H3

InChI Key

VXBMCMXQXKCFPY-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)CCN

Origin of Product

United States

Preparation Methods

Preparation of Amidoxime Intermediate

The amidoxime 6a–h is synthesized from 2-(2-methoxyethyl)acetonitrile (2a ) and hydroxylamine hydrochloride under refluxing methanol, following General Procedure C :

2-(2-Methoxyethyl)acetonitrile + NH2OH\cdotpHClMeOH, 60°CAmidoxime intermediate\text{2-(2-Methoxyethyl)acetonitrile + NH}_2\text{OH·HCl} \xrightarrow{\text{MeOH, 60°C}} \text{Amidoxime intermediate}

Reaction conditions:

  • Solvent: Methanol (0.2 M)

  • Base: Triethylamine (2 equiv)

  • Time: 6 hours

  • Yield: 85–90%

Oxadiazole Ring Formation

Cyclization with Boc-protected β-alanine (7 ) under General Procedure D :

Amidoxime + Boc-β-alanineEDC\cdotpHCl, HOBtProtected oxadiazole-ethanamine\text{Amidoxime + Boc-β-alanine} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Protected oxadiazole-ethanamine}

Key steps:

  • Coupling agents: EDC·HCl (2 equiv), HOBt (2 equiv)

  • Cyclization: 100°C for 16 hours

  • Deprotection: TFA in DCM to yield free amine

Table 1: Optimization of cyclocondensation conditions

ParameterConditionYield (%)
Coupling agentEDC/HOBt78
Temperature100°C82
SolventDCM75

Functional Group Interconversion Approaches

Hydrazide Cyclization

Formation of 1,2,4-oxadiazole from hydrazide 70a and trimethyl orthoacetate (Scheme 3 ):

Hydrazide + HC(OMe)₃HCl (cat)Oxadiazole\text{Hydrazide + HC(OMe)₃} \xrightarrow{\text{HCl (cat)}} \text{Oxadiazole}

Conditions:

  • Catalyst: Conc. HCl (0.1 equiv)

  • Solvent: Ethanol, reflux

  • Yield: 88%

Reductive Amination

Conversion of oxadiazole-bearing nitrile to amine via Staudinger reaction:

5-Cyano-3-(2-methoxyethyl)-1,2,4-oxadiazoleLiAlH4Ethanamine derivative\text{5-Cyano-3-(2-methoxyethyl)-1,2,4-oxadiazole} \xrightarrow{\text{LiAlH}_4} \text{Ethanamine derivative}

Challenges:

  • Over-reduction risks necessitate careful stoichiometry.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 6.1 Hz, 2H, OCH₂), 3.37 (s, 3H, OCH₃), 2.89 (t, J = 6.1 Hz, 2H, CH₂NH₂).

  • HRMS: m/z calcd for C₇H₁₃N₃O₂ [M+H]⁺: 172.1082; found: 172.1079.

Purity Assessment

  • HPLC: >98% purity (C18 column, 0–100% MeCN/H₂O gradient).

Comparative Evaluation of Synthetic Routes

Table 2: Route efficiency and scalability

MethodStepsOverall Yield (%)Scalability
Amidoxime cyclization362High
Alkylation455Moderate
Mitsunobu548Low

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine with key analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Methoxyethyl C₇H₁₃N₃O₂ 183.20 (base) High polarity due to methoxy and amine groups; potential CNS activity
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 4-Chlorophenyl C₁₀H₁₁Cl₂N₃O 260.12 Enhanced lipophilicity; antibacterial research candidate
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine Pyridin-4-yl C₉H₁₀N₄O 202.20 (base) Improved solubility in polar solvents; kinase inhibition studies
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCL 2,3-Dimethoxyphenyl C₁₂H₁₆ClN₃O₃ 285.76 Electron-rich aromatic system; serotonin receptor modulation
N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride 4-Methylphenyl C₁₂H₁₆ClN₃O 253.73 Increased hydrophobicity; antitumor activity in preclinical models
Key Observations:
  • Lipophilicity : Chlorophenyl and methylphenyl analogs exhibit higher logP values, favoring membrane permeability and CNS penetration .
  • Bioactivity : Pyridyl and dimethoxyphenyl derivatives show affinity for neurotransmitter receptors (e.g., serotonin) and efflux pump inhibition in bacterial studies .

Biological Activity

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, also known by its CAS Number 1609399-93-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H14ClN3O2
  • Molecular Weight : 207.66 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies indicate that compounds incorporating oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Antiproliferative Effects

In vitro studies have demonstrated that oxadiazole derivatives can exert antiproliferative effects on cancer cell lines. A notable study highlighted that related compounds inhibited the proliferation of HeLa and A549 cells with IC50 values in the micromolar range. This suggests potential applications in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways critical for cell survival and proliferation. The oxadiazole group is believed to facilitate binding to these targets, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialE. coli62.5
AntibacterialS. aureus78.12
AntiproliferativeHeLa226
AntiproliferativeA549242.52

Case Study: Antimicrobial Activity

A study published in Phytochemical Analysis evaluated the antimicrobial properties of various oxadiazole derivatives including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores the potential for developing new antibiotics based on this scaffold.

In Silico Studies

Computational studies have been employed to predict the binding affinities of this compound with key proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may effectively inhibit certain targets within these pathways, thereby providing a dual-action profile against both cancer cells and pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a one-pot reaction using hydroxylamine and a nitrile precursor under reflux conditions . Optimization includes temperature control (70–90°C) and inert atmosphere (N₂/Ar) to minimize side reactions. For example, cyclization of oxadiazole rings requires precise stoichiometry of reactants (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) and anhydrous solvents (e.g., DMF or acetonitrile) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the oxadiazole ring (e.g., methoxyethyl group at C3 and ethanamine at C5) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated m/z 227.12 for C₈H₁₄N₃O₂) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives, such as varying antimicrobial efficacy across studies?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., bacterial strains, inoculum size). To address this:

  • Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups) on biofilm inhibition .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria) to reduce inter-study variability .

Q. What strategies are employed to study the hydrogen bonding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Asn204 in CYP3A4) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve interaction geometries at <2.0 Å resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd values) by measuring enthalpy changes during ligand-receptor interactions .

Q. How can researchers evaluate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Test against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .
  • Pharmacokinetic Modeling : Fit plasma concentration-time data to a two-compartment model to estimate half-life (t₁/₂) and clearance rates .

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